(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(morpholino)methanone
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Overview
Description
(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(morpholino)methanone is a complex organic compound that features a benzofuran moiety, a morpholine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(morpholino)methanone typically involves multiple steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a free radical cyclization cascade or proton quantum tunneling, which provides high yield and fewer side reactions.
Attachment of the Morpholine Ring: This step involves the reaction of the benzofuran derivative with morpholine under suitable conditions, often using a catalyst to facilitate the reaction.
Final Coupling: The final step involves coupling the benzofuran-morpholine intermediate with a phenyl group through a suitable linker, such as a methylene bridge, using reagents like formaldehyde or paraformaldehyde.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can lead to the formation of benzofuran-2,3-dione derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for binding studies with proteins, nucleic acids, and other biomolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing benzofuran and morpholine moieties have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its distribution in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-2,3-dihydrobenzofuran: Shares the benzofuran core but lacks the morpholine and phenyl groups.
Morpholine derivatives: Compounds containing the morpholine ring but different substituents on the phenyl group.
Benzofuran derivatives: Various compounds with modifications on the benzofuran ring, such as 2,3-dihydrobenzofuran.
Uniqueness
(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(morpholino)methanone is unique due to the combination of its structural features. The presence of both benzofuran and morpholine moieties, along with the phenyl group, provides a distinct set of chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-22(2)14-18-4-3-5-19(20(18)27-22)26-15-16-6-8-17(9-7-16)21(24)23-10-12-25-13-11-23/h3-9H,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZSQORHCLYDNHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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